molecular formula C23H22N6O2 B12403180 GSK-3|A inhibitor 13

GSK-3|A inhibitor 13

Katalognummer: B12403180
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: MENVSADYTLLXLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cellular transport. GSK-3|A inhibitor 13 is a compound designed to inhibit the activity of GSK-3, which has been implicated in several diseases such as diabetes, Alzheimer’s disease, inflammation, and cancer . The inhibition of GSK-3 can lead to various therapeutic effects, making this compound a compound of significant interest in medical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK-3|A inhibitor 13 typically involves the use of substrate competitive inhibitors (SCIs). These inhibitors are designed to interact with the substrate-binding site of GSK-3, making them highly selective . The synthetic route often includes the use of structural models of GSK-3 bound to SCI peptides to design a pharmacophore model. This model is then used to virtually screen a database of compounds to identify potential inhibitors. The identified compounds are synthesized and tested for their inhibitory activity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the identified pharmacophore model. The process includes the optimization of reaction conditions to ensure high yield and purity of the compound. The production methods are designed to be scalable and cost-effective, making the compound accessible for research and therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions: GSK-3|A inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to ensure the desired modifications are achieved without compromising the compound’s stability and activity .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and selectivity. These products are tested for their efficacy in inhibiting GSK-3 and their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

GSK-3|A inhibitor 13 has a wide range of scientific research applications. It is used in the study of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes . The compound’s ability to inhibit GSK-3 makes it a valuable tool in understanding the role of this kinase in disease pathogenesis and progression. Additionally, this compound is used in drug discovery and development, providing a basis for the design of new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

GSK-3|A inhibitor 13 is unique in its high selectivity and potency as a GSK-3 inhibitor. Similar compounds include other GSK-3 inhibitors such as kenpaullone, alsterpaullone, and AZD5438 . These compounds also inhibit GSK-3 but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its substrate competitive inhibition mechanism, which provides a higher degree of selectivity compared to ATP competitive inhibitors .

Eigenschaften

Molekularformel

C23H22N6O2

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide

InChI

InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30)

InChI-Schlüssel

MENVSADYTLLXLP-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.